3-amino-3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol
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Overview
Description
3-amino-3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol typically involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with an appropriate amine and a reducing agent. One common method includes the use of sodium borohydride as the reducing agent in an alcohol solvent under mild conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-amino-3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
3-amino-3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic systems.
Biological Studies: It is employed in studies investigating the biological activities of pyrazole derivatives.
Industrial Applications: The compound finds use in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-amino-3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
3-amino-1-methyl-1H-pyrazole: This compound shares the pyrazole ring structure but lacks the propanol group.
3-amino-4-methyl-1H-pyrazole: Similar to the target compound but with a different substitution pattern on the pyrazole ring.
Uniqueness
3-amino-3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol is unique due to the presence of both an amino group and a propanol group attached to the pyrazole ring.
Properties
Molecular Formula |
C7H13N3O |
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Molecular Weight |
155.20 g/mol |
IUPAC Name |
3-amino-3-(1-methylpyrazol-4-yl)propan-1-ol |
InChI |
InChI=1S/C7H13N3O/c1-10-5-6(4-9-10)7(8)2-3-11/h4-5,7,11H,2-3,8H2,1H3 |
InChI Key |
BJAAQWWNIVGAON-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C(CCO)N |
Origin of Product |
United States |
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